5-Bromo-2,3,4-trifluoropyridine
Description
5-Bromo-2,3,4-trifluoropyridine is a halogenated pyridine derivative with a bromine atom at position 5 and fluorine atoms at positions 2, 3, and 3. This compound belongs to a class of heterocyclic aromatic molecules widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient nature, which facilitates nucleophilic substitution and cross-coupling reactions . The bromine atom serves as a reactive site for Suzuki-Miyaura couplings, while the fluorine substituents enhance the compound’s stability and influence its electronic properties .
Properties
Molecular Formula |
C5HBrF3N |
|---|---|
Molecular Weight |
211.97 g/mol |
IUPAC Name |
5-bromo-2,3,4-trifluoropyridine |
InChI |
InChI=1S/C5HBrF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI Key |
CCVVZRBLJYEDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with brominating and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2,3,4-trifluoropyridine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4-trifluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and suitable bases.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-2,3,4-trifluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4-trifluoropyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table summarizes key structural analogs of 5-bromo-2,3,4-trifluoropyridine, focusing on substituent patterns and physical properties:
Notes:
- Electron-Withdrawing Effects: The trifluorinated derivative exhibits greater electron deficiency compared to mono- or di-fluorinated analogs, enhancing its reactivity in nucleophilic substitutions .
- Steric Effects : Methyl-substituted analogs (e.g., 5-bromo-2,4-dimethylpyridine) demonstrate reduced reactivity due to steric hindrance, despite similar molecular weights .
Suzuki-Miyaura Coupling
- This compound : The bromine atom undergoes cross-coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) to yield biaryl products, as demonstrated in the synthesis of pyrrolo[2,3-b]pyridine derivatives .
- Comparison with 5-Bromo-2-fluoropyridine : The additional fluorine atoms in the trifluorinated compound accelerate coupling reactions due to increased electrophilicity at the bromine site .
Nucleophilic Substitution
- Halogen Exchange : Chloro- and bromo-fluoropyridines (e.g., 3-bromo-2-chloro-5-fluoropyridine) are intermediates in the synthesis of antiviral and anticancer agents, where fluorine atoms improve metabolic stability .
- Amination : 5-Bromo-2,2'-bipyridine undergoes amination reactions to form ligands for catalytic complexes, leveraging its planar bipyridine structure .
Biological Activity
5-Bromo-2,3,4-trifluoropyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. The compound's structure, characterized by multiple fluorine substituents and a bromine atom, influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound through a synthesis of available research findings, including case studies and data tables.
Chemical Structure and Properties
This compound (CAS Number: 145218-19-5) has a molecular formula of C5HBrF3N and a molecular weight of 202.02 g/mol. The presence of trifluoromethyl groups significantly alters the electronic properties of the compound, enhancing its lipophilicity and potential for biological interactions.
Antimicrobial Properties
Studies have indicated that halogenated pyridines exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative study demonstrated that halogenated derivatives possess enhanced inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on human cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in certain cancer cells by activating caspase pathways.
Case Study: Cytotoxic Effects on Cancer Cells
A study involving the treatment of human breast cancer cells (MCF-7) with varying concentrations of this compound showed:
- IC50 Value : Approximately 25 µM after 48 hours of exposure.
- Mechanism : Induction of oxidative stress leading to DNA damage.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : Preliminary data suggest that it may modulate receptor activity related to neurotransmission.
Toxicological Considerations
Despite its potential therapeutic applications, there are concerns regarding the toxicity of halogenated pyridines. A case reported severe toxic effects following exposure to similar compounds in occupational settings. Symptoms included methemoglobinemia and acute renal failure due to oxidative stress induced by the compound's metabolic byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
